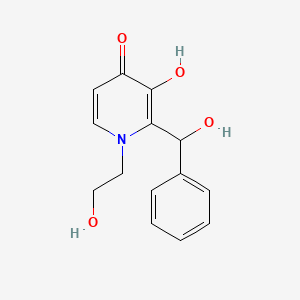
CGP 65015
概要
説明
CGP 65015は、その鉄キレート化特性で知られる小分子薬です。 これは主に体内の鉄沈着物を動員するために使用され、鉄過剰に関連する状態の治療において貴重なツールとなっています 。 この化合物は、(+)-3-ヒドロキシ-1-(2-ヒドロキシエチル)-2-ヒドロキシフェニル-メチル-1H-ピリジン-4-オンという化学名でも知られています .
科学的研究の応用
CGP 65015は、科学研究において幅広い応用範囲を持っています。
準備方法
合成経路と反応条件
CGP 65015の合成には、2-ヒドロキシフェニル酢酸と2-クロロエタノールを塩基の存在下で反応させて中間体を形成することが含まれます。 この中間体はその後環化して最終生成物であるthis compoundを形成します 。反応条件には通常、目的の生成物の収率を確保するために、有機溶媒と制御された温度の使用が含まれます。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高容量反応器の使用と、最終生成物の純度と一貫性を確保するための厳しい品質管理が含まれます .
化学反応の分析
反応の種類
CGP 65015は、主に鉄イオンとのキレート反応を起こします。 これは鉄と安定な錯体を形成し、その後体外に排出されます 。この化合物は、特定の条件下で酸化と還元反応を起こすこともあります。
一般的な試薬と条件
This compoundのキレート反応には、通常、塩化鉄(III)や硫酸鉄(II)などの鉄塩の使用が含まれます。 反応は水溶液または有機溶媒中で行われ、キレート化プロセスを最適化するために溶液のpHを注意深く制御します .
生成される主な生成物
This compoundの反応から生成される主な生成物は、鉄キレート錯体です。 これらの錯体は安定しており、簡単に体外に排出されるため、this compoundは効果的な鉄キレート剤となっています .
作用機序
CGP 65015は、体内の鉄イオンに結合して安定な錯体を形成し、その後尿や糞便を通じて排出されることで効果を発揮します 。 この化合物は鉄貯蔵部位を標的にし、鉄沈着物を動員することで、体内の鉄負荷を全体的に軽減します 。 関与する分子経路には、鉄キレート錯体の形成とその後の排泄が含まれます .
類似化合物の比較
類似化合物
デフェロキサミン: 鉄過剰症の治療に使用されるもう1つの鉄キレート剤.
デフェリプロン: This compoundと類似したヒドロキシピリジノン系鉄キレート剤.
デフェラシロクス: 化学構造は異なるが、治療用途は類似している経口鉄キレート剤.
This compoundの独自性
This compoundは、その特定の化学構造により、経口投与が効果的であり、鉄結合能が高いという点でユニークです 。 他の鉄キレート剤とは異なり、this compoundは前臨床試験で有望な結果を示しており、さらなる開発と臨床使用の可能性のある候補となっています .
類似化合物との比較
Similar Compounds
Deferoxamine: Another iron chelator used in the treatment of iron overload disorders.
Deferiprone: A hydroxypyridinone-based iron chelator similar to CGP 65015.
Deferasirox: An oral iron chelator with a different chemical structure but similar therapeutic applications.
Uniqueness of this compound
This compound is unique due to its specific chemical structure, which allows for effective oral administration and high iron-binding capacity . Unlike some other iron chelators, this compound has shown promising results in preclinical studies, making it a potential candidate for further development and clinical use .
特性
IUPAC Name |
3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGUPJAPMSCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one](/img/structure/B1245155.png)
![(2S,3S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-7-methyl-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid](/img/structure/B1245158.png)

![6-methyl-2-[(10S,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B1245160.png)
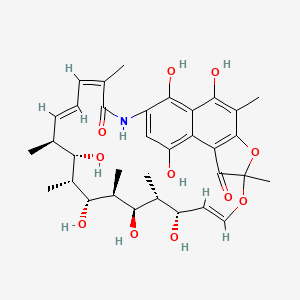

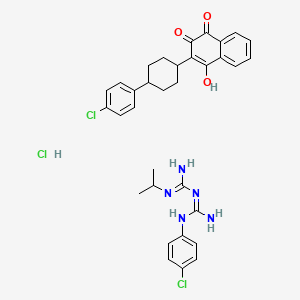

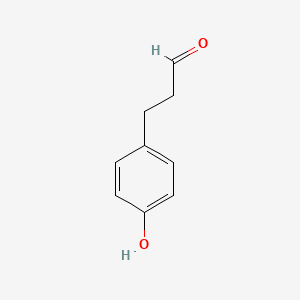


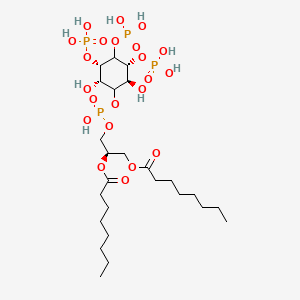
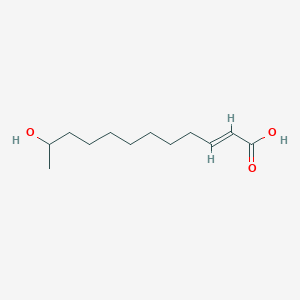
![3-[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1245178.png)
